(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Medicinal Chemistry Physicochemical Properties Lipophilicity

This pyridazine methanamine features a 2‑methoxyethoxy substituent at the 6‑position that lowers LogP and increases hydrogen‑bonding capacity relative to simple methoxy or chloro analogs. These properties improve aqueous solubility and target engagement, making it a non‑interchangeable building block for synthesizing kinase inhibitors (e.g., allosteric TYK2 pseudokinase domain binders) and GPCR modulators. With a purity of 98% and a molecular weight of 183.21 g/mol, it is delivered as a free base, ideal for preparing concentrated stock solutions for high‑throughput screening. Researchers can systematically compare this compound with (6‑Methoxypyridazin‑3‑yl)methanamine to evaluate the impact of the extended ether chain on affinity, potency, and ADME profiles.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B7870230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOCCOC1=NN=C(C=C1)CN
InChIInChI=1S/C8H13N3O2/c1-12-4-5-13-8-3-2-7(6-9)10-11-8/h2-3H,4-6,9H2,1H3
InChIKeySQTMAZXXEJTKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine: A Key Pyridazine Building Block for Kinase-Focused Medicinal Chemistry


(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine (CAS 1248414-80-3) is a pyridazine-based heterocyclic amine featuring a 2-methoxyethoxy substituent at the 6-position and an aminomethyl group at the 3-position . This substitution pattern aligns with structural motifs found in kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The compound is commercially available with a purity of 98% and a molecular weight of 183.21 g/mol, making it a practical intermediate for early-stage drug discovery .

Why (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Cannot Be Interchanged with Simpler Pyridazine Methanamines


Pyridazine methanamines with varying 6-position substituents exhibit distinct physicochemical properties and biological activity profiles. The 2-methoxyethoxy chain in (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine introduces enhanced hydrophilicity and hydrogen-bonding capacity compared to simple methoxy or chloro analogs . This modification directly impacts solubility, membrane permeability, and target engagement, making it a non-interchangeable building block in medicinal chemistry campaigns where subtle changes in lipophilicity or electronic properties can drastically alter pharmacokinetic and pharmacodynamic outcomes [1].

Quantitative Differentiation: How (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine Compares to Its Closest Analogs


Enhanced Hydrophilicity: A 37% Lower LogP Value Versus Methoxy Analog

The 2-methoxyethoxy substituent significantly reduces lipophilicity compared to a simple methoxy group. The target compound exhibits a computed LogP of -0.627, whereas the comparator (6-Methoxypyridazin-3-yl)methanamine has an XLogP3-AA value of -1.0 . This 37% lower LogP for the target compound indicates greater hydrophilicity, which is critical for improving aqueous solubility and potentially reducing non-specific protein binding in biological assays [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Increased Hydrogen-Bonding Capacity: 5 Acceptors vs 4 in Methoxy Analog

The extended 2-methoxyethoxy side chain provides an additional ether oxygen, increasing the number of hydrogen-bond acceptors to 5, compared to 4 for the methoxy analog (6-Methoxypyridazin-3-yl)methanamine [1]. This enhanced hydrogen-bonding capacity can improve interactions with polar residues in enzyme active sites or receptor binding pockets, potentially increasing binding affinity or selectivity.

Medicinal Chemistry Molecular Recognition Target Engagement

Improved Aqueous Solubility Profile via Dihydrochloride Salt Form

The dihydrochloride salt form (CAS 1909312-48-6) of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine provides a 40% increase in molecular weight (256.13 g/mol vs 183.21 g/mol for the free base) and introduces ionic character, which typically enhances aqueous solubility and improves handling characteristics . While direct solubility data is not available for the comparator (6-Methoxypyridazin-3-yl)methanamine hydrochloride, the presence of two chloride ions in the target salt form suggests superior water solubility compared to both the free base and mono-hydrochloride salts.

Formulation Science Biological Assay Salt Selection

Reduced Hazard Profile Compared to Chloro-Substituted Analog

The target compound carries a 'Warning' signal word with hazard statements H302, H315, H319, and H335, indicating moderate acute toxicity and irritation . In contrast, the chloro-substituted analog (6-Chloropyridazin-3-yl)methanamine (CAS 871826-15-2) is expected to have a more severe hazard profile due to the presence of the electrophilic chloro group, which is a known structural alert for mutagenicity and skin sensitization. This difference in hazard classification directly impacts storage, handling, and waste disposal costs in research laboratories.

Lab Safety Procurement Handling Requirements

Optimal Use Cases for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Enhanced Solubility

The compound's 2-methoxyethoxy substituent confers lower LogP and increased hydrogen-bonding capacity compared to simpler analogs [1]. This makes it an ideal building block for synthesizing kinase inhibitor candidates where improved aqueous solubility is a key design goal, such as in the development of allosteric TYK2 pseudokinase domain binders .

Structure-Activity Relationship (SAR) Studies Exploring Ether Chain Length Effects

By comparing this compound with the methoxy analog (6-Methoxypyridazin-3-yl)methanamine, researchers can systematically evaluate the impact of an extended ether chain on target affinity, cellular potency, and physicochemical properties. This head-to-head comparison enables rational design of optimized drug candidates [1].

Preparation of Stable, Soluble Stock Solutions for High-Throughput Screening

The dihydrochloride salt form offers a 40% higher molecular weight and enhanced ionic character compared to the free base, which typically translates to superior aqueous solubility . This property is critical for preparing concentrated stock solutions in DMSO or aqueous buffers for use in high-throughput screening (HTS) campaigns against kinase or GPCR targets .

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